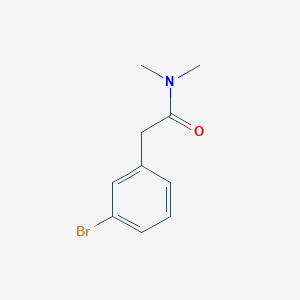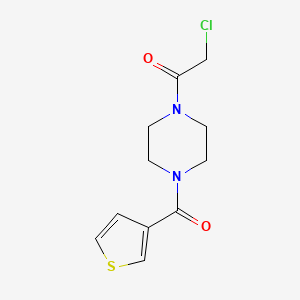![molecular formula C18H24O3 B3087873 4'-tert-butyl-7-hydroxyspiro[chromene-2,1'-cyclohexan]-4(3H)-one CAS No. 1177835-40-3](/img/structure/B3087873.png)
4'-tert-butyl-7-hydroxyspiro[chromene-2,1'-cyclohexan]-4(3H)-one
概要
説明
4’-tert-butyl-7-hydroxyspiro[chromene-2,1’-cyclohexan]-4(3H)-one is a complex organic compound characterized by its unique spirocyclic structure. This compound features a chromene moiety fused with a cyclohexane ring, and it is distinguished by the presence of a tert-butyl group and a hydroxyl group. The spirocyclic structure imparts significant rigidity and unique chemical properties to the molecule, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-tert-butyl-7-hydroxyspiro[chromene-2,1’-cyclohexan]-4(3H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 4-t-butylcyclohexanone, which is then subjected to a series of reactions to introduce the chromene moiety and form the spirocyclic structure. Key steps in the synthesis may include:
Reduction of 4-t-butylcyclohexanone: This step involves the reduction of 4-t-butylcyclohexanone using sodium borohydride (NaBH4) as the reducing agent.
Formation of the Chromene Moiety: The chromene moiety can be introduced through a series of condensation reactions involving appropriate aldehydes or ketones and phenolic compounds.
Spirocyclization: The final step involves the cyclization of the intermediate compounds to form the spirocyclic structure. This step may require specific catalysts and reaction conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of 4’-tert-butyl-7-hydroxyspiro[chromene-2,1’-cyclohexan]-4(3H)-one may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and enhance overall efficiency.
化学反応の分析
Types of Reactions
4’-tert-butyl-7-hydroxyspiro[chromene-2,1’-cyclohexan]-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form different alcohols or hydrocarbons using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction can produce different alcohols or hydrocarbons.
科学的研究の応用
4’-tert-butyl-7-hydroxyspiro[chromene-2,1’-cyclohexan]-4(3H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of spirocyclic compounds and chromene derivatives.
Biology: It may be studied for its potential biological activities, such as antimicrobial, antioxidant, or anticancer properties.
Medicine: Research may explore its potential as a lead compound for drug development, particularly in targeting specific biological pathways.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 4’-tert-butyl-7-hydroxyspiro[chromene-2,1’-cyclohexan]-4(3H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and spirocyclic structure may play a crucial role in its binding affinity and selectivity towards certain enzymes or receptors. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and guide the design of more potent analogs.
類似化合物との比較
Similar Compounds
4-t-butylcyclohexanone: A precursor in the synthesis of the target compound, known for its use in reduction reactions.
tert-Butyl 5-(methoxymethoxy)-4-(trifluoromethylsulfonyloxy)spiro[chromene-2,4’-piperidine]-1’-carboxylate: Another spirocyclic compound with a chromene moiety, used in medicinal chemistry.
Uniqueness
4’-tert-butyl-7-hydroxyspiro[chromene-2,1’-cyclohexan]-4(3H)-one is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.
特性
IUPAC Name |
4'-tert-butyl-7-hydroxyspiro[3H-chromene-2,1'-cyclohexane]-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O3/c1-17(2,3)12-6-8-18(9-7-12)11-15(20)14-5-4-13(19)10-16(14)21-18/h4-5,10,12,19H,6-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBWLTVDGGWTEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2(CC1)CC(=O)C3=C(O2)C=C(C=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(Dimethylamino)ethyl]cyclopentanamine dihydrochloride](/img/structure/B3087797.png)


![methyl[1-(pyrimidin-4-yl)ethyl]amine](/img/structure/B3087819.png)






![2-[(4-Methylphenyl)sulfonyl]quinoxaline](/img/structure/B3087852.png)



